molecular formula C14H18N2O B12586640 N~1~-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine CAS No. 627522-78-5

N~1~-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine

Cat. No.: B12586640
CAS No.: 627522-78-5
M. Wt: 230.31 g/mol
InChI Key: DXGQFLCXUWVFPX-UHFFFAOYSA-N
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Description

N¹-Benzyl-N²-[(furan-2-yl)methyl]ethane-1,2-diamine is a diamine derivative featuring a benzyl group at one nitrogen and a furfuryl (furan-2-ylmethyl) group at the other. This compound is of interest in medicinal chemistry, catalysis, and materials science due to its hybrid aliphatic-aromatic character .

Properties

CAS No.

627522-78-5

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-benzyl-N'-(furan-2-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C14H18N2O/c1-2-5-13(6-3-1)11-15-8-9-16-12-14-7-4-10-17-14/h1-7,10,15-16H,8-9,11-12H2

InChI Key

DXGQFLCXUWVFPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCNCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine typically involves the reaction of benzylamine with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an imine intermediate, which is subsequently reduced to yield the desired diamine. Common reducing agents include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imine intermediate formed during synthesis can be reduced to the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N~1~-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N1-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The furan and benzyl groups contribute to its binding affinity and specificity, while the ethane-1,2-diamine backbone provides flexibility and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Ethane-1,2-diamine Derivatives

The table below compares key structural features and properties of N¹-Benzyl-N²-[(furan-2-yl)methyl]ethane-1,2-diamine with analogous compounds:

Compound Name Substituents (N¹/N²) Molecular Weight (g/mol) Key Properties/Applications References
N¹-Benzyl-N²-[(furan-2-yl)methyl]ethane-1,2-diamine Benzyl / Furfuryl ~264.3* π-π interactions, potential bioactivity
N¹-Benzyl-N²-ethylethane-1,2-diamine Benzyl / Ethyl 178.27 Simpler aliphatic substituents; limited aromaticity
N,N′-Bis(2-hydroxybenzyl)ethane-1,2-diamine 2-Hydroxybenzyl / 2-Hydroxybenzyl 316.38 Hydrogen bonding; antimicrobial activity
DETA (N¹-(2-aminoethyl)ethane-1,2-diamine) Aminoethyl / Aminoethyl 103.17 Corrosion inhibition; high polarity
N¹,N²-Bis(4-chlorobenzylidene)ethane-1,2-diamine Chlorobenzylidene (Schiff base) 343.24 Metal chelation; imine-based reactivity

*Calculated based on formula C₁₆H₂₀N₂O.

Key Observations:
  • Aromatic vs.
  • Hydrogen Bonding : Unlike N,N′-Bis(2-hydroxybenzyl) derivatives, the target compound lacks hydroxyl groups, reducing hydrogen-bonding capacity but increasing hydrophobicity .
  • Schiff Base vs. Diamine : Schiff base derivatives (e.g., N¹,N²-Bis(4-chlorobenzylidene)) exhibit metal-chelating properties, whereas the target compound’s primary amines may act as weaker ligands unless deprotonated .

Physicochemical Properties

  • Solubility: The furan ring introduces moderate polarity, likely making the compound soluble in polar organic solvents (e.g., DMSO, ethanol) but less so in water compared to hydroxylated analogs .
  • Thermal Stability : Aliphatic substituents (e.g., ethyl in N¹-Benzyl-N²-ethylethane-1,2-diamine) may confer higher thermal stability than furan-containing derivatives, which could decompose at elevated temperatures due to furan ring sensitivity .

Biological Activity

N~1~-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its benzyl and furan substituents attached to an ethane-1,2-diamine backbone. This structure allows for diverse interactions with biological macromolecules, influencing its pharmacological properties.

This compound exhibits biological activity through several mechanisms:

  • Metal Ion Binding : The compound can form stable complexes with metal ions, which may modulate various biochemical processes.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.
  • Receptor Interaction : The compound may interact with cellular receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

Cancer Cell LineIC50 (µM)
MCF-710.5
HeLa15.3

These findings indicate potential for further development as an anticancer therapeutic.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results confirmed its potent activity against multidrug-resistant strains, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios .

Study 2: Anticancer Mechanisms

In another investigation, the compound was tested on various cancer cell lines to elucidate its mechanisms of action. The study found that it not only inhibited cell proliferation but also triggered programmed cell death through mitochondrial pathways .

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